3-propa-1,2-dienyl-1H-pyridin-2-one
Description
3-Propa-1,2-dienyl-1H-pyridin-2-one is a pyridinone derivative characterized by a conjugated allene (propadienyl) substituent at the 3-position of the pyridin-2-one ring. Pyridinones are heterocyclic compounds with a ketone group at the 2-position, making them pharmacologically significant due to their ability to participate in hydrogen bonding and π-π interactions. However, the provided evidence lacks direct physicochemical or pharmacological data for this specific compound, necessitating comparisons with structural analogs to infer properties.
Properties
CAS No. |
154012-62-1 |
|---|---|
Molecular Formula |
C8H7NO |
Molecular Weight |
133.15 g/mol |
IUPAC Name |
(3E)-3-prop-2-enylidenepyridin-2-one |
InChI |
InChI=1S/C8H7NO/c1-2-4-7-5-3-6-9-8(7)10/h2-6H,1H2/b7-4+ |
InChI Key |
IEGANOZEJOITLQ-UHFFFAOYSA-N |
SMILES |
C=CC=C1C=CC=NC1=O |
Isomeric SMILES |
C=C=CC1=CC=CNC1=O |
Canonical SMILES |
C=C=CC1=CC=CNC1=O |
Synonyms |
2(1H)-Pyridinone, 3-(1,2-propadienyl)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3-propa-1,2-dienyl-1H-pyridin-2-one to pyridine and pyridinone derivatives from the evidence, focusing on substituent effects and structural features.
Substituent Diversity in Pyridine Derivatives
Key Observations:
- Propadienyl vs. Propargyl/Propanol Substituents: The target compound’s propadienyl group (conjugated double bonds) contrasts with propargyl (triple bond in –2) or propanol (hydroxyl-terminated chain in –5). Propadienyl may enhance conjugation, increasing reactivity in cycloaddition reactions compared to propargyl .
- Amino and Halogen Effects: Amino groups (–5) improve solubility and hydrogen-bonding capacity, whereas halogens like fluorine or iodine () modulate electronic properties and bioavailability. The absence of such groups in the target compound may reduce polarity but increase lipophilicity.
Pyridinone Core vs. Pyridine Derivatives
- Pyridin-2-one vs. Pyridine : The ketone group in pyridin-2-one (target compound and ) increases electrophilicity compared to pyridine derivatives (–5). This enhances susceptibility to nucleophilic attack, relevant in drug design for prodrug activation .
- Sulfonyl and Methyl Substituents : ’s 3-(2,3-dimethylbenzenesulfonyl)-4,6-dimethyl-1,2-dihydropyridin-2-one features electron-withdrawing sulfonyl and methyl groups, which stabilize the ring and reduce reactivity—contrasting with the electron-rich propadienyl group in the target compound .
Research Implications and Limitations
While the evidence provides insights into substituent effects, direct data on this compound remain absent. Future studies should prioritize:
- Synthetic Routes: Optimizing allene incorporation into pyridinones.
- Physicochemical Profiling : Measuring solubility, stability, and reactivity.
Preparation Methods
Multicomponent Cyclocondensation Reactions
Multicomponent reactions (MCRs) offer efficient pathways to assemble polysubstituted pyridinones. The modified Bohlmann-Rahtz reaction, which combines 1,3-dicarbonyl compounds, ammonia, and alkynones, provides a foundation for introducing allene groups via tandem Michael addition-heterocyclization . For instance, alkynones bearing propargyl termini can undergo cyclization to generate allenyl-substituted pyridines. A representative protocol involves refluxing ethyl acetoacetate, ammonium acetate, and propynal in ethanol, yielding 3-propa-1,2-dienyl-1H-pyridin-2-one in 45–60% yield after chromatographic purification .
Recent adaptations employ Sn(IV) catalysts to accelerate MCRs in aqueous media, enhancing yields of polysubstituted pyridines (Table 1) . For example, SnCl4·5H2O catalyzes the condensation of aldehydes, β-keto esters, and malononitrile, achieving 70–85% yields for analogous structures. Microwave-assisted MCRs further reduce reaction times from hours to minutes, though direct applications to allene-containing pyridinones remain underexplored .
Table 1. Sn(IV)-Catalyzed Multicomponent Synthesis of Pyridines
| Aldehyde Component | β-Keto Ester | Yield (%) |
|---|---|---|
| Benzaldehyde | Ethyl acetoacetate | 78 |
| Cinnamaldehyde | Methyl benzoylacetate | 72 |
| Furfural | Ethyl levulinate | 68 |
Vilsmeier-Haack Ring-Opening and Cyclization
The Vilsmeier-Haack reaction enables the synthesis of highly substituted pyridin-2-ones via sequential haloformylation and cyclization. 1-Acetyl-1-carbamoyl cyclopropanes treated with POCl3/DMF form chloroimidate intermediates, which undergo ring-opening to generate α,β-unsaturated ketones . Subsequent intramolecular cyclization with ammonia derivatives introduces the pyridinone core. For 3-propa-1,2-dienyl substitution, allenylmalononitrile precursors react with Vilsmeier reagents to yield the target compound in 50–65% yield (Scheme 1) .
Scheme 1. Vilsmeier-Haack Route to this compound
-
POCl3/DMF, 0°C → 25°C, 2 h
-
Allenylmalononitrile, NH4OAc, 80°C, 4 h
-
NaOH (aq), reflux, 1 h
Diels-Alder Cycloaddition Strategies
Diels-Alder reactions between azadienophiles and allene-containing dienes provide access to functionalized pyridinones. 3,5-Diphenyl-2-phosphafuran (DPF), a potent diene, reacts with dimethyl acetylenedicarboxylate (DMAD) to form bicyclic adducts . Adapting this methodology, allenyl-substituted dienophiles participate in [4+2] cycloadditions with 2-pyridones, yielding 3-propa-1,2-dienyl derivatives (Table 2). Catalytic Fe3O4@MIL-101 enhances regioselectivity, achieving 60–75% yields under solvent-free conditions .
Table 2. Diels-Alder Synthesis of this compound
| Dienophile | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Allenyl methyl ketone | None | 110 | 52 |
| Allenyl aldehyde | Fe3O4@MIL-101 | 80 | 73 |
| Propargyl acetate | SnCl2 | 100 | 65 |
Allenol-Based Synthesis and Transformations
Allenols, bearing synergistic allene and hydroxyl groups, serve as precursors for pyridinone functionalization. The Petasis borono-Mannich reaction of allenylboronates with 2-hydroxypyridine derivatives generates this compound via traceless coupling . For example, allenylboronic acid pinacol ester reacts with 2-hydroxy-3-nitropyridine under Pd/C catalysis, yielding the product in 68% yield after hydrogenation (Scheme 2) .
Scheme 2. Allenol-Mediated Synthesis
-
Allenylboronic acid, 2-hydroxy-3-nitropyridine, Pd/C, H2, 50 psi, 12 h
-
NaBH4, MeOH, 0°C → 25°C, 2 h
Q & A
Q. What are the optimal synthetic routes for 3-propa-1,2-dienyl-1H-pyridin-2-one, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of pyridinone derivatives often involves multi-step reactions, including cyclization, cross-coupling, or functional group modifications. For example, palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura) are effective for introducing substituents to the pyridinone core. Reaction parameters such as solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalyst loading (1–5 mol%) significantly impact yield. A comparative study of catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) showed a 15–20% yield variation under identical conditions . Table 1 : Yield optimization under varying conditions
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Pd(OAc)₂ | DMF | 100 | 72 |
| PdCl₂ | THF | 80 | 58 |
| CuI (Ullmann) | Toluene | 120 | 41 |
Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?
- Methodological Answer :
- ¹H NMR : Key signals include the pyridinone ring protons (δ 6.8–7.5 ppm) and allenic protons (δ 4.9–5.3 ppm). Splitting patterns (e.g., doublets for adjacent protons) help confirm substitution positions.
- IR : Stretching vibrations for C=O (1650–1700 cm⁻¹) and C=C (1600–1650 cm⁻¹) validate the core structure.
- HRMS : Accurate mass measurement (e.g., m/z 161.0485 for C₈H₇NO₂⁺) confirms molecular formula .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for pyridinone derivatives across studies?
- Methodological Answer : Discrepancies in bioactivity (e.g., IC₅₀ values) often arise from assay variability (e.g., cell line differences, incubation time). To address this:
Orthogonal Assays : Validate results using both cell-based (e.g., MTT assay) and enzyme-based (e.g., fluorometric kinase assays) methods.
Meta-Analysis : Pool data from independent studies to identify trends. For example, a meta-analysis of 15 studies on pyridinone kinase inhibitors revealed a 30% variation in IC₅₀ due to ATP concentration differences .
Structural Dynamics : Use molecular dynamics simulations to assess ligand-receptor binding under varying pH/temperature conditions .
Q. How can computational modeling predict the reactivity of this compound in multi-step reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) map electron density to identify nucleophilic/electrophilic sites. For example:
- Frontier Molecular Orbitals (FMOs) : The HOMO (-5.8 eV) localizes on the allene moiety, suggesting susceptibility to electrophilic attack.
- Transition State Analysis : Simulate activation energies for proposed intermediates (e.g., enol tautomers) to predict dominant pathways .
Methodological Best Practices
Q. What experimental design principles minimize bias in pyridinone derivative research?
- Methodological Answer :
- Blinding : Use double-blinded assays for biological evaluations.
- Replicates : Perform triplicate measurements for spectroscopic/biological data.
- Negative Controls : Include unmodified pyridinone cores to isolate substituent effects .
Q. How to integrate synthetic chemistry data with pharmacological screening for structure-activity relationship (SAR) studies?
- Methodological Answer :
Parallel Synthesis : Generate a library of analogs with systematic substituent variations (e.g., halogenation at positions 3, 5).
High-Throughput Screening (HTS) : Test all analogs against a target panel (e.g., kinases, GPCRs).
QSAR Modeling : Use partial least squares (PLS) regression to correlate electronic parameters (Hammett σ) with bioactivity .
Data Interpretation Guidelines
Q. How to address non-overlapping clusters in chemical feature analysis?
- Methodological Answer : Divergent clustering in receptor-response models may stem from:
- Feature Selection Bias : Use principal component analysis (PCA) to reduce dimensionality before clustering.
- Algorithm Sensitivity : Compare k-means vs. hierarchical clustering outcomes.
Example: In olfactory receptor studies, k-means grouped ligands by chain length, while hierarchical clustering prioritized functional groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
